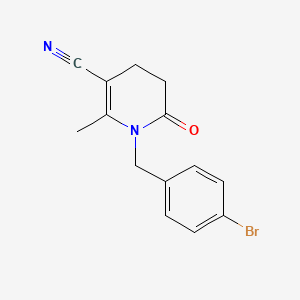

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Description

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a substituted pyridin-2(1H)-one derivative characterized by a 4-bromobenzyl group at the N1 position, a methyl group at C2, and a nitrile substituent at C2. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated biological relevance, including antioxidant and antimicrobial activities . Its synthesis typically involves cyclization reactions between substituted aldehydes (e.g., 4-bromobenzaldehyde), ketones, and ethyl cyanoacetate in the presence of ammonium acetate, followed by structural confirmation via FTIR, NMR, and mass spectroscopy . The bromine atom at the para position of the benzyl group enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c1-10-12(8-16)4-7-14(18)17(10)9-11-2-5-13(15)6-3-11/h2-3,5-6H,4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXOAPBLRLZCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1CC2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl bromide with 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile under basic conditions. The reaction typically requires the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions. .

Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Scientific Research Applications

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyridinecarbonitrile derivatives, focusing on substituent effects, biological activity, and molecular properties.

Halogen-Substituted Analogs

Key Findings :

- Chloro/fluoro analogs may exhibit altered pharmacokinetics due to higher electronegativity and smaller atomic radii .

Aromatic Ring-Modified Analogs

Key Findings :

- Hydroxy/methoxy groups enhance antioxidant capacity by donating hydrogen atoms or stabilizing radicals .

Sulfur-Containing Analogs

Research Findings and Trends

Antioxidant Activity : Bromophenyl derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit near-equivalent antioxidant activity to ascorbic acid (79.05% vs. 82.71%) due to resonance stabilization of radicals by bromine and methoxy groups .

Antibacterial Activity : Moderate inhibition against S. aureus and E. coli is common across pyridinecarbonitriles, suggesting a baseline antimicrobial mechanism independent of specific substituents .

Structural Flexibility: Non-fused analogs (e.g., the target compound) show greater synthetic versatility and tunable ADMET profiles compared to rigid fused-ring systems .

Biological Activity

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly focusing on its anticancer properties and other pharmacological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzyl bromide with cyanoacetone derivatives under basic conditions. The purity and structure of the synthesized compound are confirmed through various analytical techniques such as NMR and mass spectrometry.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Bromobenzyl bromide + Cyanoacetone | Formation of pyridine derivative |

| 2 | Reflux in organic solvent (e.g., THF) | Purification via column chromatography |

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have demonstrated its efficacy in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound using MTT assays. The results indicated an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells after 48 hours of treatment.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 25 | 48 hours |

| A549 | 30 | 48 hours |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analyses revealed an increase in sub-G1 phase cells indicative of apoptosis.

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary tests indicate that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokine production.

Q & A

Q. What is the standard synthetic route for 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile?

The compound is synthesized via a one-pot multicomponent reaction. A mixture of p-bromobenzaldehyde, 1-tetralone (or analogous ketones), ethyl cyanoacetate, and excess ammonium acetate in ethanol is refluxed for 6–20 hours. The precipitate is filtered, washed, and recrystallized from ethanol or DMF/ethanol mixtures. Key parameters include molar ratios (e.g., 1:1:1 for aldehyde/ketone/cyanoacetate) and the use of ammonium acetate as both catalyst and nitrogen source .

Q. Which spectroscopic and crystallographic methods are used to confirm its structure?

- X-ray crystallography reveals the twisted pyridine ring system (e.g., 17.7° dihedral angle between benzene and pyridine rings) and intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers (Table 1 in ) .

- IR spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.

- NMR confirms regiochemistry: pyridine protons resonate at δ 6.5–7.5 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Solvent selection : Ethanol is preferred for its polarity and ability to dissolve intermediates, but DMF/ethanol mixtures improve crystallinity in sterically hindered derivatives .

- Reaction time : Extended reflux (up to 20 hours) enhances cyclization efficiency but risks side reactions (e.g., over-oxidation). Monitoring via TLC is critical .

- Purification : Sequential washing with cold ethanol and water removes unreacted ammonium acetate, while recrystallization from ethanol eliminates byproducts like uncyclized intermediates .

Q. What structural features influence its biological activity (e.g., anticancer properties)?

- The 4-bromobenzyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while the oxo-pyridine moiety acts as a hydrogen-bond acceptor.

- Torsional angles (e.g., 83.2° between bromophenyl and pyridine rings) affect molecular packing and solubility, indirectly modulating bioavailability .

- Substitution at the 2-methyl position can sterically hinder metabolic degradation, as shown in SAR studies of analogous pyridinecarbonitriles .

Q. How are crystallographic data discrepancies resolved for derivatives of this compound?

- Hydrogen-bonding networks : Discrepancies in dimerization angles (e.g., N–H⋯O vs. C–H⋯O interactions) are analyzed via Hirshfeld surface analysis to assess packing efficiency .

- Torsion refinement : For flexible ethylene (–CH₂CH₂–) fragments, unrestrained refinement of anisotropic displacement parameters clarifies conformational disorder .

Q. What mechanistic insights exist for its anticancer activity?

- In vitro assays : The compound inhibits topoisomerase II by intercalating into DNA, as demonstrated in ethidium bromide displacement assays .

- Molecular docking : The nitrile group forms a critical hydrogen bond with Asp533 in the ATP-binding pocket of EGFR kinase (PDB: 1M17), explaining its antiproliferative activity .

Q. How do structural analogs address conflicting biological data?

- Electron-withdrawing substituents (e.g., –Br, –CF₃) at the 4-position enhance cytotoxicity but reduce solubility. Balancing these effects requires introducing polar groups (e.g., –OH) at the 6-oxo position .

- Methyl vs. phenyl substitutions at the 2-position: Methyl derivatives show higher metabolic stability, while phenyl analogs exhibit stronger DNA intercalation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value () | Value () |

|---|---|---|

| Space group | Monoclinic, P21/c | Monoclinic, P21/c |

| Dihedral angle (pyridine-benzene) | 17.7° | 24.3° |

| Hydrogen bond (N–H⋯O) | 2.87 Å | 2.92 Å |

Q. Table 2. SAR Trends in Pyridinecarbonitrile Derivatives

| Substituent Position | Modification | Biological Effect | Reference |

|---|---|---|---|

| 4-Bromophenyl | –Br → –CF₃ | ↑ Cytotoxicity, ↓ Solubility | |

| 2-Methyl | –CH₃ → –Ph | ↑ DNA intercalation, ↓ Stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.